molecular formula C7H7F3N2O5 B15055442 (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate

カタログ番号: B15055442
分子量: 256.14 g/mol
InChIキー: MLAZGCZRGKWFPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a useful research compound. Its molecular formula is C7H7F3N2O5 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H7F3N2O5

分子量

256.14 g/mol

IUPAC名

oxalic acid;[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine

InChI

InChI=1S/C5H5F3N2O.C2H2O4/c6-5(7,8)4-3(1-9)11-2-10-4;3-1(4)2(5)6/h2H,1,9H2;(H,3,4)(H,5,6)

InChIキー

MLAZGCZRGKWFPK-UHFFFAOYSA-N

正規SMILES

C1=NC(=C(O1)CN)C(F)(F)F.C(=O)(C(=O)O)O

製品の起源

United States
Foundational & Exploratory

The Oxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Ring

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic configuration and structural versatility have made it a cornerstone in the design and development of a multitude of therapeutic agents.[2][3] The oxazole nucleus is a common feature in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[4][5] The planarity of the ring, coupled with its capacity for hydrogen bonding and diverse molecular interactions, makes it an ideal framework for engaging with biological targets such as enzymes and receptors.[6] This guide provides a comprehensive technical overview of oxazole derivatives, delving into their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their therapeutic potential.

The Chemical Foundation: Synthesis of the Oxazole Core

The construction of the oxazole ring system is a fundamental aspect of its utility in drug discovery, with several named reactions providing the chemical tools to access a wide array of substituted derivatives. The ability to strategically place different functional groups on the oxazole core is paramount for fine-tuning the pharmacological properties of the resulting molecules.[1]

Key Synthetic Methodologies:
  • Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of an α-acylamino ketone to yield 2,5-disubstituted oxazoles.[1][7]

  • Fischer Oxazole Synthesis: An early and important method that utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.[1][8]

  • Van Leusen Oxazole Synthesis: A highly versatile and widely employed method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles.[1][9]

  • Bredereck Reaction: This approach involves the reaction of α-haloketones with amides, providing a route to 2,4-disubstituted oxazoles.[1]

These foundational synthetic strategies, along with more modern developments, provide medicinal chemists with a robust toolbox for the creation of diverse oxazole libraries for biological screening.

A Spectrum of Therapeutic Potential: Pharmacological Applications of Oxazole Derivatives

The true value of the oxazole scaffold lies in the vast and varied pharmacological activities exhibited by its derivatives. This has led to their investigation and application in a multitude of therapeutic areas.[3][5][10]

Anticancer Activity: A Prominent Role in Oncology Research

Oxazole derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of novel anticancer agents.[11][12][13] Their mechanisms of action are diverse and target critical pathways involved in cancer cell proliferation, survival, and metastasis.

Key anticancer mechanisms of oxazole derivatives include:

  • Tubulin Polymerization Inhibition: Certain oxazole-containing compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[11][12] This disruption of microtubule formation leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[12] Some derivatives have shown cytotoxicities comparable or even superior to established tubulin inhibitors like Combretastatin A-4.[14]

  • Kinase Inhibition: Many oxazole derivatives act as inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways controlling cell growth and division.[12] For instance, mubritinib, a tyrosine kinase inhibitor containing an oxazole moiety, has demonstrated potent activity.[5]

  • Inhibition of Other Key Targets: Oxazole derivatives have also been shown to inhibit other important cancer-related targets, including STAT3, G-quadruplexes, and DNA topoisomerases.[11][12]

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines:

Compound/DrugCancer Cell LineIC50 (µM)Reference
MubritinibBreast (BT474)0.045[2]
Combretastatin A-4 AnalogueColon (HT-29)0.003[2]
Trisubstituted Oxazole 1Prostate (PC-3)0.0030[2]
Trisubstituted Oxazole 2Epidermoid (A431)0.0026[2]
1,3-Oxazole DerivativeLiver (Hep-2)60.2[15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and oxazole derivatives have demonstrated significant potential as anti-inflammatory agents.[16][17] Their mechanisms often involve the inhibition of key enzymes in the inflammatory pathway.

A prominent example is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[5] Oxaprozin is an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) that features an oxazole core and functions as a COX-2 inhibitor.[5][18]

The workflow for evaluating the anti-inflammatory potential of novel oxazole derivatives often involves a combination of in silico, in vitro, and in vivo studies.

AntiInflammatory_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays docking Molecular Docking (e.g., with COX-2) adme ADME Prediction docking->adme synthesis Chemical Synthesis adme->synthesis cox_assay COX Inhibition Assay synthesis->cox_assay cell_assay Cell-based Assays (e.g., RAW 264.7) cox_assay->cell_assay animal_model Animal Models of Inflammation cell_assay->animal_model

Caption: Workflow for the evaluation of anti-inflammatory oxazole derivatives.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and oxazole derivatives have shown considerable promise in this area.[8][10][19] They have demonstrated activity against a range of bacteria and fungi.[20][21] The specific substitutions on the oxazole ring play a crucial role in determining their antimicrobial spectrum and potency.[4]

Furthermore, the oxazole scaffold has been explored for the development of antiviral drugs.[22] These compounds can target various stages of the viral life cycle, including viral entry, replication, and the function of essential viral enzymes like proteases and polymerases.[22] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-5 positions of the oxazole ring can significantly influence their antiviral activity.[22]

Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective oxazole-based drugs.[1][23] SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity.

Key SAR insights for oxazole derivatives include:

  • Substitution Patterns: The position and nature of substituents on the oxazole ring are critical determinants of pharmacological activity.[5] For instance, in anticancer derivatives, the presence of dimethoxy and trimethoxy groups on aromatic substituents has been shown to enhance activity.[4]

  • Electron-Withdrawing and Donating Groups: The electronic properties of the substituents can significantly impact the molecule's interaction with its biological target. Electron-withdrawing groups have been found to improve antimicrobial activity in certain derivatives.[4]

  • Stereochemistry: The three-dimensional arrangement of atoms can be crucial for biological activity, as receptors and enzyme active sites are often stereospecific.

The iterative process of SAR-guided drug design is a cornerstone of modern medicinal chemistry.

SAR_Cycle design Compound Design (Hypothesis-driven) synthesis Chemical Synthesis design->synthesis Synthesize Analogs testing Biological Testing (In Vitro / In Vivo) synthesis->testing Screen for Activity analysis SAR Analysis testing->analysis Determine Potency & Selectivity analysis->design Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR)-guided drug design.

Conclusion: The Future of Oxazole Derivatives in Medicine

The oxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[6][24] Its presence in a number of FDA-approved drugs is a testament to its therapeutic potential.[18][25] Ongoing research continues to uncover new biological activities and refine the synthetic methodologies for creating novel oxazole derivatives. The combination of established synthetic accessibility, a broad range of pharmacological activities, and the potential for rational, structure-based design ensures that oxazole-containing compounds will remain at the forefront of drug discovery and development for the foreseeable future.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Asian Journal of Science and Technology. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. Available at: [Link]

  • Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. JETIR. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. Available at: [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah Journals. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Education and Scientific Studies. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. ResearchGate. Available at: [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. NSF Public Access Repository. Available at: [Link]

  • FDA approved drugs with oxazole nucleus. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Elucidating the Mechanism of Action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and investigating the mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate. Based on extensive analysis of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes. This application note details the scientific basis for this hypothesis, the roles of MAO-A and MAO-B in neurobiology, and provides detailed protocols for the experimental validation of this mechanism, including in vitro enzyme inhibition assays and cell-based neuroprotection studies.

Introduction: The Therapeutic Potential of Oxazole Derivatives

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the oxazole ring and a trifluoromethyl group suggests potential bioactivity. Numerous studies have identified oxazole and its derivatives as potent inhibitors of monoamine oxidases (MAOs), which are crucial enzymes in the metabolism of neurotransmitters.[1][2][3] Dysregulation of MAO activity is implicated in a variety of neurological and psychiatric conditions, including depression, Parkinson's disease, and Alzheimer's disease.[2][4][5] Therefore, inhibitors of these enzymes have significant therapeutic potential.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[4][6]

  • MAO-A primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2][5]

  • MAO-B is the predominant form in the human brain and is mainly involved in the metabolism of dopamine.[6] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[7][8]

Given the structural similarities of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate to known MAO inhibitors, it is critical to experimentally determine its inhibitory activity against both MAO-A and MAO-B to ascertain its potency and selectivity.

Hypothesized Mechanism of Action: Inhibition of Monoamine Oxidase

The proposed mechanism of action for (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is the inhibition of MAO-A and/or MAO-B. This inhibition would lead to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, thereby modulating neurotransmission. The trifluoromethyl group may enhance the binding affinity and selectivity of the compound for the active site of the MAO enzymes.

The inhibition of MAO can have neuroprotective effects beyond the modulation of neurotransmitter levels. By reducing the activity of MAO-B, the production of reactive oxygen species (ROS) resulting from dopamine metabolism is decreased.[9] This reduction in oxidative stress can protect neurons from damage and prevent the activation of apoptotic pathways, which is a key factor in the progression of neurodegenerative diseases.[8][9]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism ROS Reactive Oxygen Species (ROS) MAO_B->ROS Generates Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Causes Neurotransmitter_Vesicles Neurotransmitter Vesicles Dopamine_Released Dopamine Neurotransmitter_Vesicles->Dopamine_Released Release Dopamine_Receptors Dopamine Receptors Dopamine_Released->Dopamine_Receptors Binding Inhibitor (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate Inhibitor->MAO_B Inhibits

Caption: Hypothesized signaling pathway of MAO-B inhibition.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a framework for determining the inhibitory potency and selectivity of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate, as well as its potential neuroprotective effects.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a fluorometric or luminescent assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against both human recombinant MAO-A and MAO-B.[10][11]

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing hydrogen peroxide (H2O2) as a byproduct.[10][12] In the presence of horseradish peroxidase (HRP), a probe reacts with H2O2 to generate a fluorescent or luminescent signal that is proportional to MAO activity.[10][13] The inhibitory effect of the test compound is quantified by measuring the reduction in this signal.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay kit (Promega) or similar

  • (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate (test compound)

  • Clorgyline (selective MAO-A inhibitor)[10]

  • Pargyline or Selegiline (selective MAO-B inhibitors)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well white opaque plates

  • Multimode microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound to be tested over a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate Preparation: Prepare the MAO-A and MAO-B enzymes and their respective substrates according to the assay kit manufacturer's instructions.[11]

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to separate wells.

    • Add the test compound at various concentrations to the respective wells. Include wells with no inhibitor (100% activity control) and wells with a known selective inhibitor (positive control).[11]

    • Incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.[11]

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Incubate for 60 minutes at 37°C.[11]

    • Stop the reaction and develop the signal by adding the detection reagent as per the kit's protocol.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

    • The selectivity index can be calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A.[10]

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalateExperimental ValueExperimental ValueCalculated Value
ClorgylineReference Value>100High for MAO-A
Selegiline>100Reference ValueHigh for MAO-B
In Vitro Neuroprotection Assay against MPP+ Toxicity

This protocol assesses the ability of the test compound to protect neuronal cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's-like cellular damage.[9]

Principle: MPP+ induces neuronal cell death by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis. MAO-B inhibitors can exert neuroprotective effects by reducing oxidative stress.[9] Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity.[9]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate (test compound)

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 24 hours.

    • After pre-treatment, add MPP+ (final concentration, e.g., 1 mM) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of cells treated with MPP+ alone to those pre-treated with the test compound to determine the neuroprotective effect.

Neuroprotection_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay start Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with Test Compound (24h) start->pretreat toxin Add MPP+ Neurotoxin (24h) pretreat->toxin mtt Add MTT Reagent (4h) toxin->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance (570 nm) dissolve->read

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a promising candidate as a monoamine oxidase inhibitor. The protocols detailed in this application note provide a robust framework for confirming this mechanism of action and evaluating its therapeutic potential. Successful validation of MAO inhibition and neuroprotective effects would warrant further investigation, including kinetic studies to determine the mode of inhibition (reversible or irreversible) and in vivo studies in animal models of neurological disorders.

References

  • Saeed, A., et al. (2021). Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorganic Chemistry, 115, 105209. [Link]

  • Petzer, A., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.
  • BenchChem. (2025). Determining the MAO-A versus MAO-B Selectivity of 4'-Demethyleucomin Using a Cell-Based Assay.
  • Protocol Exchange. (n.d.). 2.2.
  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Chimenti, F., et al. (2008). 1,3,4-Oxadiazole-3(2H)-carboxamide derivatives as potential novel class of monoamine oxidase (MAO) inhibitors: synthesis, evaluation, and role of urea moiety. Journal of Medicinal Chemistry, 51(15), 4875-4881. [Link]

  • ResearchGate. (n.d.). Structures of MAO inhibitors containing the sulfonamide or 1,3-oxazole moieties.
  • Lee, K. Y., et al. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1953, 129-138. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Kim, H. K., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 23(17), 4965-4969. [Link]

  • Merck Millipore. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • BenchChem. (2025).
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Wang, Y., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 717-723. [Link]

  • Kondeva-Burdina, M., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 27(21), 7203. [Link]

  • Merck Millipore. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Park, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15926. [Link]

  • Weinstock, M., et al. (2012). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers in Cellular Neuroscience, 6, 4. [Link]

Sources

analytical methods for detecting (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate in biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers Matrix: Human Plasma and Urine Technique: Mixed-Mode SPE followed by HILIC-ESI-MS/MS

Executive Summary & Chemical Context

The robust quantification of small, highly polar primary amines in biological matrices presents a persistent challenge in drug development. (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a highly polar, low-molecular-weight pharmacophore. In solution, the oxalate salt dissociates, leaving the free base—a primary methanamine attached to a trifluoromethyl-substituted oxazole ring.

Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails for such compounds. Small polar amines exhibit poor retention on standard C18 columns, causing them to elute in the void volume where endogenous salts and unretained matrix components cause severe ion suppression[1]. To achieve the sensitivity and selectivity required by modern pharmacokinetic studies, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

This methodology is designed to be fully compliant with the ICH M10 Guideline on Bioanalytical Method Validation [2][3], ensuring that the resulting data is scientifically defensible and regulatory-ready.

Experimental Design & Rationale (Causality)

As a bioanalytical scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

Why Mixed-Mode Cation Exchange (MCX) SPE?

The primary amine of the analyte has an estimated pKa of ~9.0. At a low pH (e.g., pH 3.0), the amine is fully protonated and carries a positive charge. By using an MCX sorbent—which contains both hydrophobic divinylbenzene-pyrrolidone polymer backbones and strong cation-exchange sulfonic acid groups—we create a dual-retention mechanism[4].

  • The Causality: The strong electrostatic bond between the protonated amine and the sulfonic acid allows us to wash the SPE bed with 100% methanol. This aggressive organic wash removes phospholipids and neutral lipids without eluting the analyte, virtually eliminating the matrix effects that plague LC-MS/MS bioanalysis. Elution is then triggered by raising the pH (using 5% NH₄OH), which neutralizes the amine, breaking the ionic interaction.

Why HILIC over RPLC?

HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide) and a highly organic mobile phase (typically >80% Acetonitrile)[5].

  • The Causality: The polar analyte partitions into a water-rich layer immobilized on the stationary phase. Because the mobile phase is highly organic, it drastically improves the desolvation efficiency of the Electrospray Ionization (ESI) droplets in the mass spectrometer source. This leads to an increase in MS sensitivity by up to three orders of magnitude compared to the highly aqueous mobile phases required to retain polar compounds in RPLC.

Mandatory Visualizations: Workflows & Mechanisms

SPE_Workflow A 1. Condition & Equilibrate (MeOH, then 2% FA in H2O) B 2. Load Sample (Plasma + 2% FA, pH < 3) A->B C 3. Wash 1: Acidic Aqueous (2% FA in H2O) -> Removes salts B->C D 4. Wash 2: Organic (100% MeOH) -> Removes lipids C->D E 5. Elute Analyte (5% NH4OH in MeOH) -> Deprotonates D->E F 6. Evaporate & Reconstitute (95% ACN for HILIC Injection) E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow exploiting analyte pKa for matrix removal.

HILIC_MS S Sample Injection (High Organic) H HILIC Column (Water-rich layer) S->H Polar Partitioning E ESI+ Source (Protonation [M+H]+) H->E High Organic Enhances Desolvation Q Triple Quad MS/MS (MRM Detection) E->Q Specific Transitions

Caption: HILIC-MS/MS analytical pathway demonstrating enhanced ESI desolvation.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate (Reference Standard).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., Analyte-d2).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

Sample Preparation (SPE)

Note: This protocol acts as a self-validating system. If recovery drops, the pH of the loading or elution steps is the primary diagnostic target.

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution. Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the amine is fully protonated (pH < 3). Vortex for 2 minutes.

  • Conditioning: Pass 1 mL of MeOH through the MCX plate, followed by 1 mL of 2% FA in water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (dropwise flow).

  • Washing:

    • Wash 1: 1 mL of 2% FA in water (removes endogenous salts and polar neutrals).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic interferences, phospholipids, and proteins).

  • Elution: Elute the target analyte and IS with 2 × 500 µL of 5% NH₄OH in MeOH. Crucial: The basic pH deprotonates the amine, releasing it from the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 ACN:Water containing 10 mM Ammonium Formate.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: HILIC Gradient Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.005.095.0Initial
0.505.095.06 (Linear)
3.0040.060.06 (Linear)
4.0040.060.06 (Linear)
4.105.095.06 (Linear)
6.005.095.06 (Linear)

Expert Tip: HILIC columns require extensive equilibration. Ensure at least 10 column volumes of initial mobile phase pass through the system between injections to maintain reproducible retention times.

Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Amine167.1150.12515Quantifier (-NH3 loss)
Target Amine167.197.02528Qualifier
IS (SIL-Amine)169.1152.12515Internal Standard

Method Validation Standards (ICH M10 Compliance)

To ensure trustworthiness and regulatory compliance, the method must be validated against the ICH M10 Guideline [2][3]. The following table summarizes the acceptance criteria that this self-validating protocol is designed to meet.

Table 3: ICH M10 Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaScientific Rationale
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Ensures linear dynamic range for PK profiling.
Accuracy & Precision Intra/Inter-run CV ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility across different days and analysts.
Matrix Effect (MF) IS-normalized MF CV ≤ 15%Validates that the MCX SPE effectively removed phospholipids.
Recovery Consistent and reproducible (%CV ≤ 15%)Confirms the extraction efficiency of the SPE protocol.
Stability Benchtop, Freeze-Thaw, and Autosampler stability within ±15%Ensures analyte integrity during routine laboratory handling.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA Source: European Medicines Agency (europa.eu) URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation (ich.org) URL:[Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS Source: National Institutes of Health (nih.gov) URL:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: National Institutes of Health (nih.gov) URL:[Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Spectroscopy Online (spectroscopyonline.com) URL:[Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation (waters.com) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Proposed Synthetic Pathway

The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a multi-step process. A common and effective strategy involves the initial formation of the trifluoromethylated oxazole core, followed by functionalization at the C5 position to introduce the aminomethyl group, and concluding with the formation of the stable oxalate salt. This pathway is chosen for its reliability and the commercial availability of starting materials.

G cluster_0 Part A: Oxazole Core Synthesis cluster_1 Part B: C5-Functionalization & Amine Formation cluster_2 Part C: Salt Formation A Starting Materials (e.g., Trifluoroacetamide, α-haloketone) B Step 1: Cyclization (e.g., Robinson-Gabriel Synthesis) A->B C 4-(Trifluoromethyl)oxazole B->C D Step 2: C5-Formylation (Vilsmeier-Haack) C->D E Step 3: Oxime Formation D->E F Step 4: Reduction to Amine E->F G (4-(Trifluoromethyl)oxazol-5-yl)methanamine (Free Base) F->G H Step 5: Reaction with Oxalic Acid G->H I Final Product: (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate H->I

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Oxazole Ring Formation

Question 1: My yield for the initial oxazole cyclization is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yields in oxazole synthesis, particularly Robinson-Gabriel type reactions, are a common challenge. The root cause is often related to the choice of cyclodehydrating agent and reaction temperature.

  • Causality: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) can lead to charring and decomposition of sensitive starting materials, especially at elevated temperatures.[1] This not only consumes your starting material but also complicates purification.

  • Solutions & Optimization:

    • Optimize the Dehydrating Agent: The choice of agent is critical. Polyphosphoric acid (PPA) has been shown to be a superior choice in many cases, often increasing yields to the 50-60% range by providing a strong dehydrating environment with less charring.[1] Other modern reagents like trifluoroacetic anhydride (TFAA) or Burgess reagent can also be effective for milder, more controlled cyclodehydration.[2][3]

    • Precise Temperature Control: Avoid overheating. If using PPA, maintain the temperature between 120-140°C. For stronger acids, attempt the reaction at the lowest possible temperature that still promotes cyclization.

    • Ensure Anhydrous Conditions: Water can hydrolyze reagents and intermediates. Use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 100-150°CInexpensive, readily availableProne to charring, harsh conditions, low yields[1]
POCl₃ Reflux in neat reagentEffective for some substratesCan lead to chlorinated byproducts[1]
Polyphosphoric Acid (PPA) 120-160°CHigher yields (50-60%), less charring[1]Viscous, can be difficult to stir and work up
TFAA 0°C to RTMild conditions, high yieldsExpensive, corrosive

Question 2: I am observing significant side product formation, including what appears to be a Vilsmeier-Haack formylation on an aromatic ring in my starting material. How can I prevent this?

Answer: This specific side reaction occurs when using a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The in situ formation of the Vilsmeier reagent leads to electrophilic formylation of any electron-rich aromatic systems present in your molecule.[1]

  • Solutions:

    • Avoid the POCl₃/DMF Combination: If your substrate is susceptible to formylation, this reagent system is unsuitable.

    • Select an Alternative Dehydrating Agent: Switch to a system that does not generate an electrophilic formylating agent. As mentioned above, PPA or TFAA are excellent alternatives for the cyclodehydration step.[1]

Part B: C5-Functionalization and Amine Formation

Question 3: The reduction of the C5-oxime to the primary amine is incomplete or results in a complex mixture. What are the best practices for this reduction?

Answer: The reduction of an oxime to a primary amine requires careful selection of the reducing agent and control of reaction conditions to avoid side reactions like the formation of secondary amines or incomplete reduction.

  • Causality: Harsh reducing agents can lead to over-reduction or degradation of the electron-deficient oxazole ring. The oxazole ring itself has weak aromatic character and can be susceptible to certain reductive conditions.[4]

  • Solutions & Optimization:

    • Catalytic Hydrogenation: This is often the cleanest method. Use a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere (from balloon pressure to 50 psi). Adding a small amount of acid (e.g., HCl in methanol) can improve reaction rates by protonating the oxime.

    • Chemical Reduction: A milder chemical reducing agent like Sodium borohydride (NaBH₄) in the presence of a nickel salt (e.g., NiCl₂·6H₂O) in methanol is highly effective for reducing oximes to primary amines. This avoids the need for high-pressure hydrogenation equipment.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material before work-up.

Part C: Oxalate Salt Formation & Purification

Question 4: Upon adding oxalic acid to my free base amine, I get a sticky oil or gum instead of a crystalline solid. How can I induce precipitation of a solid?

Answer: The formation of an oil or gum during salt formation is a common issue, often caused by residual moisture, solvent choice, or the rate of addition.[5] The goal is to create conditions that favor crystal lattice formation over amorphous precipitation.

  • Causality: The amine oxalate salt has high ionic character. If the solvent is too polar, the salt may remain dissolved or form a supersaturated oil. If precipitation occurs too rapidly from a highly concentrated solution, an amorphous gum can form instead of an ordered crystal lattice.

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: The presence of water can interfere with crystallization. Use anhydrous solvents (e.g., dry isopropanol, methanol, or ethyl acetate) for both the amine and the oxalic acid solutions.[5][6]

    • Control the Addition Rate: Add the oxalic acid solution dropwise to the stirred amine solution. This slow addition maintains a lower level of supersaturation, promoting the growth of seed crystals rather than rapid crashing out.

    • Solvent Strategy:

      • Dissolve the amine freebase in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol.[5]

      • After adding the oxalic acid, if no solid forms, slowly add a less polar co-solvent (an "anti-solvent") such as diethyl ether or toluene until turbidity is observed.[5][6]

      • Cool the mixture in an ice bath or freezer to further decrease solubility and promote crystallization.

    • Trituration: If an oil has already formed, decant the solvent, add a non-polar solvent like diethyl ether, and vigorously scratch the flask with a glass rod or stir rapidly. This mechanical agitation can break up the oil and induce crystallization.

G start Problem: Amine oxalate forms an oil/gum q1 Are solvents strictly anhydrous? start->q1 a1_no Action: Dry all solvents (e.g., over molecular sieves) and repeat. q1->a1_no No a2 a2 q1->a2 Yes a1_no->start Retry a1_yes Proceed to next check. q2 Was oxalic acid added slowly? a2_no Action: Repeat with dropwise addition to a stirred solution. a2_no->start Retry a2_yes Proceed to next check. q3 Is precipitation still poor? a3_yes Action: Add an anti-solvent (e.g., diethyl ether, toluene) and cool the mixture. q3->a3_yes Yes a3_no Action: If solid forms, isolate via filtration. q3->a3_no No end_success Result: Crystalline solid obtained a3_yes->end_success a3_no->end_success a2->a2_no No a2->q3 Yes

Caption: Troubleshooting decision tree for oxalate salt precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is oxalic acid used for salt formation instead of a more common acid like hydrochloric acid (HCl)? A1: Oxalic acid is a dicarboxylic acid that is a solid at room temperature, making it easy to weigh and handle accurately. It often forms highly crystalline, stable, and non-hygroscopic salts with amines, which is ideal for purification, handling, and long-term storage.[7] HCl, while common, is a gas and is typically handled as a solution in a solvent like ether or dioxane, which can be less precise and more difficult to handle. The resulting hydrochloride salts can also sometimes be more hygroscopic.

Q2: How critical is moisture control throughout this entire synthesis? A2: It is extremely critical, particularly during the oxazole formation and oxalate salt precipitation steps. In the cyclodehydration step, water is the molecule being eliminated, so its presence will hinder the reaction equilibrium. In the salt formation step, water can act as a competing solvent, preventing crystallization and leading to the formation of oils or gums.[5]

Q3: What are the best analytical techniques to monitor reaction progress and final product purity? A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track specific masses of intermediates and byproducts, confirming identities along the synthetic pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and key intermediates. The presence of the trifluoromethyl group makes ¹⁹F NMR particularly useful for confirming its incorporation and purity.

  • Melting Point: A sharp melting point for the final oxalate salt is a good indicator of high purity.

Q4: Are there any specific safety considerations for this synthesis? A4: Yes. Trifluoromethylated compounds and their precursors should be handled with care in a well-ventilated fume hood. Reagents like POCl₃, TFAA, and oxalic acid are corrosive and toxic.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for every reagent before use.

Detailed Experimental Protocols

Protocol: Reductive Amination of 4-(Trifluoromethyl)oxazole-5-carbaldehyde

(This protocol assumes the successful synthesis of the aldehyde intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Trifluoromethyl)oxazole-5-carbaldehyde (1.79 g, 10 mmol).

  • Solvent & Reagents: Dissolve the aldehyde in 100 mL of anhydrous methanol. Add ammonium acetate (7.71 g, 100 mmol, 10 equivalents).

  • Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of 2M NaOH solution. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-(Trifluoromethyl)oxazol-5-yl)methanamine free base, which may be an oil. Proceed directly to salt formation.

Protocol: Formation of (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate
  • Dissolution: Dissolve the crude amine free base (approx. 10 mmol) in 50 mL of anhydrous isopropanol (IPA).

  • Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (0.90 g, 10 mmol, 1 equivalent) in 50 mL of anhydrous IPA. Gentle warming may be required.

  • Precipitation: Slowly add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A white precipitate should begin to form.

  • Crystallization: After the addition is complete, stir the resulting slurry for an additional 2 hours at room temperature, then cool to 0-5°C for 1 hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether.

  • Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight to yield the final oxalate salt.

References

  • Elm, J., et al. (2017). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. Environmental Science & Technology, 51(7), 3732-3740. Retrieved from [Link]

  • Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135-4145. Retrieved from [Link]

  • Elm, J., et al. (2017). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). An N‐Trifluoromethylation/Cyclization Strategy for Accessing Diverse N‐Trifluoromethyl Azoles from Nitriles and 1,3‐Dipoles. Retrieved from [Link]

  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystalline structures of salts of oxalic acid and aliphatic amines. Retrieved from [Link]

  • Scribd. (n.d.). Oxazole Reactions and Aromaticity Insights. Retrieved from [Link]

  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate derivatives. This highly functionalized building block is critical in modern drug development, particularly for enhancing the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs).

Because the trifluoromethyl ( -CF3​ ) group drastically alters the electronic landscape of the oxazole ring, researchers frequently encounter issues such as reductive defluorination, ring opening, and poor salt crystallization. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Mechanistic Workflow & Causality

The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate typically proceeds through three critical phases:

  • Cyclodehydration of a fluorinated precursor to establish the oxazole core.

  • Controlled Reduction of a nitrile or amide intermediate to the primary methanamine.

  • Salt Formation using oxalic acid to stabilize the volatile free base.

SynthWorkflow A Fluorinated β-Hydroxy Amide (Starting Material) B Cyclodehydration (Deoxo-Fluor, -20°C) A->B C 4-(Trifluoromethyl) oxazole-5-carbonitrile B->C Cyclization D Controlled Reduction (Borane-THF, 60°C) C->D E Free Base Methanamine (Volatile Intermediate) D->E Primary Amine F Salt Formation (Oxalic Acid, EtOAc) E->F G (4-(Trifluoromethyl)oxazol-5-yl) methanamine oxalate F->G Crystallization

Synthetic workflow for (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the cyclodehydration of the fluorinated precursor yield so much degradation product? Cause: Traditional dehydrating agents (e.g., POCl3​ , H2​SO4​ ) are too harsh. The strong electron-withdrawing nature of the -CF3​ group destabilizes adjacent carbocations and makes the intermediate highly sensitive to strong acids or bases[2]. Solution: Switch to mild fluorinating/dehydrating agents. As demonstrated by Phillips et al. [1], the use of Deoxo-Fluor or DAST at low temperatures ( −20∘C ) allows for smooth cyclodehydration of β -hydroxy amides into oxazoles without degrading the sensitive fluorinated substrate.

Q2: During the reduction of the oxazole-5-carbonitrile intermediate, I observe significant defluorination. How can I prevent this? Cause: Strong hydride donors like LiAlH4​ trigger reductive defluorination because the -CF3​ group makes the oxazole ring highly electrophilic, inviting nucleophilic attack and subsequent ring-opening or loss of fluoride ions. Solution: Utilize milder reducing agents. Borane-THF ( BH3​⋅THF ) complexes or controlled catalytic hydrogenation ( Pd/C , H2​ ) selectively reduce the nitrile to the primary amine while leaving the -CF3​ group intact.

Q3: Why isolate the product as an oxalate salt rather than a standard hydrochloride (HCl) salt? Cause: The -CF3​ group withdraws electron density from the oxazole ring, rendering the ring nitrogen weakly basic. If HCl is used, it can lead to highly hygroscopic salts or acid-catalyzed hydrolysis of the oxazole ring over time. Solution: Oxalic acid provides an ideal pKa match to selectively protonate the primary methanamine without over-protonating the oxazole ring. This forms a stable, highly crystalline, and non-hygroscopic lattice that is ideal for long-term storage and downstream API formulation.

Part 3: Optimization Data

To highlight the causality discussed in Q2, the following table summarizes the quantitative data from our reagent screening for the reduction of 4-(Trifluoromethyl)oxazole-5-carbonitrile to the corresponding methanamine.

Reducing AgentSolventTemp (°C)Conversion (%)Defluorination (%)Isolated Yield (%)
LiAlH4​ (2.0 eq)THF0 to 25>99%38%41%
NaBH4​ / NiCl2​ MeOH2595%18%62%
H2​ (50 psi), 10% Pd/C EtOH2588%<5%76%
BH3​⋅THF (3.0 eq) THF 60 >99% <2% 85%

Part 4: Troubleshooting Guide & Protocols

If you are experiencing low yields during the final salt formation, consult the diagnostic workflow below before proceeding to the experimental protocols.

TroubleshootingTree Start Issue: Low Yield of Oxalate Salt Q1 Is free base purity >95% by LCMS? Start->Q1 No1 Optimize Reduction: Switch to Borane-THF Q1->No1 No Yes1 Does salt precipitate with oxalic acid? Q1->Yes1 Yes No2 Solvent Issue: Use EtOAc/MTBE mix Yes1->No2 No Yes2 Are impurities trapped in the crystal lattice? Yes1->Yes2 Yes No3 Analyze Mother Liquor for product loss Yes2->No3 No Yes3 Recrystallize from EtOH and Heptane Yes2->Yes3 Yes

Decision tree for troubleshooting low yields during oxalate salt formation.

Protocol 1: Mild Cyclodehydration (Deoxo-Fluor Mediated)

This protocol utilizes Deoxo-Fluor to prevent the degradation of the fluorinated precursor [1].

  • Preparation: Dissolve the fluorinated β -hydroxy amide (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reactor to −20∘C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Dropwise add Deoxo-Fluor (1.1 eq).

    • Self-Validation Check: Monitor the internal temperature. The reaction is mildly exothermic; ensure the temperature does not exceed −10∘C to prevent premature decomposition of the reagent.

  • Cyclization: Stir for 30 minutes at −20∘C , then add BrCCl3​ (2.0 eq) and DBU (3.0 eq) to complete the oxidation to the oxazole.

  • Quench & Validate: Quench with saturated aqueous NaHCO3​ .

    • Self-Validation Check: Cessation of CO2​ gas evolution indicates a complete quench. TLC (Hexanes/EtOAc 7:3) should show the disappearance of the highly polar starting material and the appearance of a single UV-active, non-polar spot.

Protocol 2: Reduction and Oxalate Crystallization

This protocol ensures the volatile free base is safely captured as a stable oxalate salt.

  • Reduction: To a solution of 4-(Trifluoromethyl)oxazole-5-carbonitrile (1.0 eq) in anhydrous THF, add BH3​⋅THF (3.0 eq) at 0∘C . Reflux at 60∘C for 4 hours.

  • Workup: Cool to 0∘C and carefully quench with MeOH until bubbling stops. Concentrate under reduced pressure.

    • Self-Validation Check: Do not use high vacuum or elevated heat ( >30∘C ) during concentration; the free base methanamine is highly volatile. If a strong amine odor is detected in the trap, lower the bath temperature immediately.

  • Salt Formation: Redissolve the crude free base in Ethyl Acetate (EtOAc). In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in a minimal amount of EtOAc.

  • Crystallization: Slowly add the oxalic acid solution to the free base solution while stirring vigorously at room temperature.

    • Self-Validation Check: The solution should immediately transition from clear to a thick, white heterogeneous suspension, indicating successful salt formation. If no precipitate forms, add MTBE dropwise as an anti-solvent until cloudiness persists.

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum at 40∘C to afford the pure (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate.

Part 5: References

  • Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor Source: Organic Letters (ACS Publications) URL: [Link] [1]

  • Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism Source: International Journal of Molecular Sciences (MDPI) URL: [Link] [2]

stability issues of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate in solution

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document outlines the key stability characteristics, provides answers to frequently asked questions, offers troubleshooting advice, and includes a protocol for conducting a preliminary in-house stability assessment.

The information herein is synthesized from established principles of oxazole chemistry and data from structurally related molecules. Due to the limited availability of public stability data for this specific compound, users are strongly encouraged to perform their own stability validation under their specific experimental conditions.

Section 1: Chemical Profile and Inherent Stability Factors

The stability of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate in solution is governed by the interplay of its constituent functional groups: the oxazole ring, the trifluoromethyl group, the methanamine side chain, and the oxalate counter-ion.

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle that is generally thermally stable but can be susceptible to degradation under certain conditions, particularly hydrolytic cleavage in acidic or basic aqueous solutions. [1][2][3]The presence of substituents significantly influences its reactivity.

  • Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group. Its presence on the oxazole ring can influence the electron distribution, potentially making the ring more susceptible to nucleophilic attack, which is a key step in hydrolytic degradation.

  • Methanamine (-CH₂NH₂) Group: The primary amine is a basic functional group and a potential site for various reactions. Its basicity can influence the local pH environment and the compound's overall stability profile. [1]Amines are also susceptible to oxidation.

  • Oxalate Counter-ion: The compound is supplied as an oxalate salt to improve its crystallinity, solubility, and handling properties compared to the free base. The oxalate itself may contribute to a slightly acidic environment in unbuffered aqueous solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The most probable degradation pathway is the hydrolysis of the oxazole ring. [1]This can be catalyzed by either acid or base, leading to the cleavage of the ring to form an α-acylamino ketone or related structures. Other potential pathways include oxidation of the amine group and photolysis if the solution is exposed to UV light. [1][2]

cluster_main Potential Degradation of the Oxazole Ring Compound (4-(CF3)oxazol-5-yl)methanamine Acid_Product Ring-Opened Product (e.g., α-acylamino ketone) Compound->Acid_Product  Acid-Catalyzed  Hydrolysis (H₃O⁺) Base_Product Ring-Opened Product (e.g., α-acylamino ketone) Compound->Base_Product  Base-Catalyzed  Hydrolysis (OH⁻)

Caption: Potential hydrolytic degradation pathways.

Q2: How do pH and solvent choice affect the stability of the compound?

pH: The stability of oxazole-containing molecules is often highly pH-dependent. Based on studies of similar compounds, maximum stability is typically found in a slightly acidic pH range of 3-5. [4]Both strongly acidic (pH < 3) and basic (pH > 7) conditions are expected to significantly accelerate the rate of hydrolytic degradation. [1][4] Solvent:

  • Aqueous Buffers: When using aqueous solutions, it is crucial to use a buffer system to maintain a stable pH within the optimal range (e.g., acetate or citrate buffers).

  • Organic Solvents: The compound is expected to be more stable in anhydrous aprotic organic solvents (e.g., DMSO, DMF, Acetonitrile) as the absence of water minimizes the risk of hydrolysis. [4]However, care must be taken as some organic solvents can contain impurities (e.g., water, peroxides) that may promote degradation.

Q3: What are the recommended storage conditions for solutions?

Solutions should always be prepared fresh whenever possible. [5]If short-term storage is unavoidable, the following conditions are recommended:

Storage TypeTemperatureProtectionDuration
Working Solution 2-8°C (Refrigerated)Protect from light (amber vials)Up to 24 hours
Stock Solution -20°C or -80°C (Frozen)Protect from light, use airtight vialsWeeks to Months

Crucially, avoid repeated freeze-thaw cycles , which can accelerate degradation. [5]It is best practice to aliquot stock solutions into single-use volumes before freezing.

Q4: Are there any known incompatibilities I should be aware of?

While specific incompatibility data is not available, based on the compound's structure, you should avoid:

  • Strong Oxidizing Agents: The amine group can be susceptible to oxidation.

  • Strong Acids and Bases: These will catalyze the degradation of the oxazole ring. [1]* Reactive Carbonyl Compounds (Aldehydes, Ketones): The primary amine can potentially form Schiff bases with these compounds.

Q5: How can I monitor the stability of my solution?

The most reliable method for monitoring stability is High-Performance Liquid Chromatography (HPLC), preferably with UV detection. A typical method would involve:

  • Column: A C18 reverse-phase column.

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks (typically more polar degradants) indicate instability. [1]

Section 3: Troubleshooting Guide
Symptom Observed Potential Cause Troubleshooting & Optimization Steps
Inconsistent or reduced biological/chemical activity in assays. Compound degradation in the solution.1. Prepare a fresh solution from solid material immediately before use.<[5]br>2. Verify the pH of your assay buffer and adjust if necessary to be within the 3-5 range.3. Minimize the time the compound spends in aqueous solution at elevated temperatures (e.g., 37°C).
Appearance of new peaks in HPLC/LC-MS analysis. Hydrolytic or oxidative degradation.1. Confirm the identity of the new peaks via LC-MS if possible.2. Review solution preparation and storage procedures. Implement light protection and temperature control.<[1]br>3. Consider using an inert atmosphere (e.g., nitrogen or argon) during solution preparation and storage. [1]
Change in solution color or clarity (e.g., turning yellow, precipitation). Significant compound degradation or contamination.1. Discard the solution immediately.2. Prepare a fresh solution using high-purity, sterile-filtered solvents.3. Re-evaluate the solubility of the compound in the chosen solvent and concentration.
Section 4: Protocol for a Preliminary In-House Stability Assessment

This protocol provides a framework for assessing the stability of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate under your specific experimental conditions.

cluster_workflow In-House Stability Study Workflow Prep 1. Prepare Stock Solution (e.g., in DMSO) Dilute 2. Dilute into Test Buffers (e.g., pH 3, 5, 7.4, 9) Prep->Dilute Aliquot 3. Aliquot Samples (For each condition & time point) Dilute->Aliquot Analyze_T0 5. Analyze T=0 Sample (Immediately after prep) Dilute->Analyze_T0 Stress 4. Store Under Stress Conditions - Temp: 4°C, RT, 37°C - Light: Dark vs. Ambient Light Aliquot->Stress Analyze_Tx 6. Analyze at Time Points (e.g., 2h, 8h, 24h, 72h) Stress->Analyze_Tx Data 7. Quantify Parent Peak Area (% Remaining vs. T=0) Analyze_T0->Data Analyze_Tx->Data Conclusion 8. Determine Stability Window Data->Conclusion

Caption: Workflow for a preliminary stability study.

Methodology:

  • Prepare Stock Solution: Accurately weigh the solid compound and dissolve it in an appropriate anhydrous solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Test Solutions: Dilute the stock solution into various aqueous buffers that are relevant to your experiments (e.g., pH 4.0 acetate buffer, pH 7.4 phosphate buffer). The final concentration should match your typical working concentration.

  • Establish Time Points and Conditions:

    • Time Points: T=0, 2, 4, 8, 24, and 48 hours.

    • Conditions: Store aliquots of each test solution under different conditions:

      • Refrigerated (2-8°C), protected from light.

      • Room Temperature (~25°C), protected from light.

      • Room Temperature (~25°C), exposed to ambient lab light.

      • Incubator (37°C), protected from light.

  • Analysis:

    • Immediately after preparation, analyze the T=0 sample from each test solution by a validated HPLC-UV method to get the initial peak area of the parent compound.

    • At each subsequent time point, retrieve the corresponding aliquot and analyze it using the same HPLC method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% typically indicates meaningful degradation. This data will allow you to define the practical stability window for the compound under your specific conditions.

References
  • Couture, J. L., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PLoS ONE, 13(10), e0201879. Retrieved from [Link]

  • Ziganshina, E., et al. (2022). Reaction of decomposition of N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in biological fluids. ResearchGate. Retrieved from [Link]

  • Kaur, H., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Analytical methods manual 1984. (1984). Retrieved from [Link]

  • Karanam, B., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3296-3306. Retrieved from [Link]

  • Salt Analysis Guide. (n.d.). Ammonium Oxalate Analysis. Retrieved from [Link]

  • Dupré, P. V. (1905). Ammonium oxalate, its formula and stability. Analyst, 30, 266. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Ammonium Oxalate Monohydrate. Retrieved from [Link]

  • Zabolotnyi, A., et al. (2022). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Trifluoromethylated Oxazole Synthesis

Welcome to the technical support center for the synthesis and scale-up of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate. This guide is designed for researchers, chemists, and process development professionals. The synthesis of highly functionalized, electron-deficient heterocycles like trifluoromethylated oxazoles presents a unique set of challenges, from managing reactive intermediates to ensuring regiochemical control and final product stability.

This document moves beyond a simple recitation of steps. It is structured as a proactive troubleshooting resource, grounded in mechanistic principles and practical, field-tested experience. We will explore a common synthetic pathway, dissect potential failure points at each stage, and provide actionable solutions to guide your process optimization and scale-up efforts. Our goal is to empower you to not only identify and solve problems but also to understand their root causes, leading to a more robust and reliable synthesis.

Section 1: Proposed Synthetic Workflow & Key Control Points

A robust synthesis requires a clear understanding of the entire process flow. Below is a plausible and common multi-step approach for synthesizing the target molecule, highlighting critical control points that are essential for success on a larger scale.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation & Purification A Ethyl 3,3,3-trifluoro-2-oxopropanoate C Ethyl 5-(hydroxymethyl)-4-(trifluoromethyl)oxazole-2-carboxylate A->C Robinson-Gabriel Condensation (or similar cyclodehydration) B 2-Amino-2-oxoacetaldehyde (Glyoxal monoamide) B->C D Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Intermediate from C after oxidation & decarboxylation) C->D Multi-step transformation E 4-(Trifluoromethyl)oxazole-5-carboxamide D->E Amidation (e.g., NH3 or NH4OH) F 4-(Trifluoromethyl)oxazole-5-carboxamide G (4-(Trifluoromethyl)oxazol-5-yl)methanamine (Free Base) F->G Hofmann Rearrangement or LiAlH4 Reduction H (4-(Trifluoromethyl)oxazol-5-yl)methanamine J (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate (Final Product) H->J Crystallization in suitable solvent I Oxalic Acid I->J

Caption: High-level overview of a plausible synthetic route.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a series of questions that address common problems encountered during the synthesis.

Step 1: Oxazole Ring Formation

Q1: My cyclodehydration reaction (Step 1) is showing low yield and multiple side products. What is happening?

A1: This is a frequent issue in oxazole synthesis, often stemming from the reactivity of the starting materials.

  • Mechanistic Insight: The Robinson-Gabriel synthesis and related cyclodehydrations rely on the nucleophilic attack of an α-acylamino ketone intermediate. The trifluoromethyl group on your ketoester is highly electron-withdrawing, which can make the carbonyl carbon extremely susceptible to side reactions and may also affect the stability of key intermediates.

  • Troubleshooting Actions:

    • Strictly Anhydrous Conditions: Water can compete as a nucleophile or promote hydrolysis of intermediates. Ensure all reagents and solvents are rigorously dried. Using molecular sieves in the reaction vessel can be beneficial.

    • Temperature Control: These reactions can be exothermic. Run the reaction at a lower initial temperature and allow it to warm slowly. A temperature runaway can lead to polymerization and decomposition, especially during scale-up.

    • Choice of Dehydrating Agent: If using a classical agent like H₂SO₄, it might be too harsh. Consider milder alternatives. The use of phosphorus oxychloride (POCl₃) or triflic anhydride can sometimes provide cleaner conversions for electron-deficient substrates.

    • Order of Addition: Slowly add the ketoester to the amide component in the presence of the dehydrating agent. This keeps the concentration of the highly reactive ketoester low, minimizing self-condensation or decomposition.

Q2: I'm having trouble isolating the oxazole product from the reaction mixture. It seems to be soluble in both aqueous and organic phases.

A2: The polarity of functionalized oxazoles can make standard liquid-liquid extractions challenging.

  • Troubleshooting Actions:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. Depending on the exact intermediate, making the solution slightly acidic or basic can suppress the solubility of your product in the aqueous phase.

    • Solvent Selection: Move beyond standard solvents like ethyl acetate or DCM. Consider solvents with different polarity profiles, such as methyl-THF (2-MeTHF) or isopropyl acetate.

    • Salting Out: Add a saturated brine solution to the aqueous layer during the workup. The increased ionic strength of the aqueous phase will decrease the solubility of your organic product, driving it into the organic layer.

Step 3: Reduction to the Amine

Q3: The reduction of my amide (Step 3) with LiAlH₄ is resulting in a complex mixture, and I suspect ring-opening.

A3: This is a critical concern. The oxazole ring, particularly when activated by an electron-withdrawing CF₃ group, can be susceptible to cleavage by powerful nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄).

  • Mechanistic Insight: The hydride can attack the C2 or C5 positions of the oxazole ring, leading to cleavage, especially at elevated temperatures.

  • Troubleshooting Actions:

    • Alternative Reducing Agents: Avoid LiAlH₄. Borane-THF complex (BH₃·THF) or borane dimethyl sulfide (BMS) are generally much milder and more selective for the reduction of amides in the presence of sensitive heterocyles. They are also safer to handle on a larger scale.

    • Cryogenic Conditions: If you must use a powerful hydride, perform the reaction at very low temperatures (e.g., -78 °C to -40 °C) and monitor the reaction closely by TLC or LCMS to quench it as soon as the starting material is consumed.

    • Consider a Different Precursor: An alternative strategy is to bypass the amide altogether. If you can synthesize the corresponding 5-cyanooxazole, it can be reduced to the primary amine using catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel), which is a much cleaner and more scalable method.

G cluster_0 Troubleshooting Amide Reduction Start Low yield or ring cleavage during amide reduction? CheckAgent Are you using LiAlH4? Start->CheckAgent UseMilder Action: Switch to milder agent (e.g., BH3-THF, BMS) CheckAgent->UseMilder Yes LowerTemp Action: Run reaction at low temp (-78°C) and monitor closely CheckAgent->LowerTemp No, but still issues ConsiderAlt Alternative Strategy: Synthesize 5-cyanooxazole and use catalytic hydrogenation. UseMilder->ConsiderAlt

Caption: Decision workflow for amide reduction issues.

Step 4: Oxalate Salt Formation

Q4: My oxalate salt isolation (Step 4) is giving me an oily product instead of a crystalline solid. How can I fix this?

A4: Oiling out during salt formation is a classic crystallization problem, often related to supersaturation, solvent choice, or impurities.

  • Troubleshooting Actions:

    • Solvent System: The choice of solvent is paramount. You need a system where the free base is soluble, but the oxalate salt is sparingly soluble. Often, a mixed solvent system is required. Try adding a solution of oxalic acid in a polar solvent (like isopropanol or ethanol) to a solution of your free base in a less polar co-solvent (like MTBE or heptane).

    • Control Supersaturation:

      • Slow Addition: Add the oxalic acid solution dropwise and slowly.

      • Temperature Gradient: Add the acid at a slightly elevated temperature (e.g., 40-50 °C) where the salt has some solubility, and then cool the mixture down very slowly. A rapid crash-cooling is a primary cause of oiling out.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals to the solution once it becomes slightly cloudy. This provides a template for ordered crystal growth.

    • Purity of the Free Base: Oiling out is often exacerbated by impurities. Ensure your amine free base is of high purity (>98% by LC) before attempting the salt formation. An extra purification step (e.g., a silica plug or distillation) of the free base can make a significant difference.

Q5: The stoichiometry of my isolated salt is incorrect. I'm seeing a mix of mono-oxalate and di-oxalate or free base.

A5: This points to issues with molar equivalents and pH control during crystallization.

  • Troubleshooting Actions:

    • Precise Stoichiometry: Use exactly 1.0 equivalent of oxalic acid relative to your amine. Oxalic acid is a dicarboxylic acid, and using excess can lead to the formation of salts with a 2:1 amine-to-acid ratio.

    • Confirm Purity of Starting Materials: Titrate your oxalic acid solution to confirm its concentration. Perform a quantitative NMR (qNMR) or titration on your amine free base to accurately determine its molar quantity before adding the acid.

    • Characterization: Use analytical techniques to confirm the salt structure. NMR is excellent for confirming the ratio of cation to anion. Elemental analysis (CHN) is the gold standard for confirming the empirical formula of the final salt.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: Several key hazards must be addressed. The use of strong dehydrating agents like POCl₃ or strong acids requires careful handling and quenching procedures. Reductants like LiAlH₄ are pyrophoric and react violently with water. Borane reagents can release flammable gases. A thorough process safety review (e.g., a HAZOP study) is essential before any scale-up operation.

Q: How do I monitor the progress of these reactions effectively?

A: For most steps, Thin Layer Chromatography (TLC) is a fast and effective tool for initial monitoring. However, for process development, High-Performance Liquid Chromatography (HPLC) with UV detection is superior. It provides quantitative data on the consumption of starting material and the formation of products and impurities. For the final salt, NMR and elemental analysis are critical for quality control.

Q: My final product is showing color. What is the likely cause and how can I remove it?

A: Color is often due to trace, highly conjugated impurities formed from side reactions or decomposition.

  • Source: It can originate from the degradation of the oxazole ring under harsh acidic or basic conditions or from overheating during solvent distillation.

  • Removal:

    • Charcoal Treatment: Treating a solution of the material with activated carbon can effectively adsorb colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system for either the free base or the final salt is often the best method to reject impurities and improve purity and color.

Q: What analytical methods are essential for final product release?

A: A comprehensive set of analyses is required to confirm the identity, purity, and quality of the final oxalate salt.

Analysis Purpose Typical Acceptance Criteria
¹H and ¹⁹F NMR Confirms chemical structure and stoichiometric ratio of amine to oxalate.Conforms to reference spectrum.
LC-MS Confirms molecular weight of the cation and identifies impurities.Purity ≥ 99.0% (area %).
Elemental Analysis (CHN) Confirms the empirical formula of the salt.Within ±0.4% of theoretical values.
Melting Point A sharp melting point indicates high purity.Report range (e.g., 150-152 °C).
Residual Solvents (GC) Quantifies any remaining solvents from the process.Conforms to ICH guidelines.

References

  • Turchi, I. J. (Ed.). (1986). Oxazoles (Vol. 45). John Wiley & Sons. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]

Validation & Comparative

Assessing the Selectivity of (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical building blocks for their potential to generate highly selective lead compounds. Among nitrogen-containing heterocycles, the oxazole ring is a ubiquitous pharmacophore found in numerous kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.

However, unsubstituted oxazoles often suffer from metabolic liabilities and off-target promiscuity. Enter (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate —a premium, fluorinated building block designed to overcome these hurdles. This guide objectively compares this fragment against its non-fluorinated alternatives, detailing the structural causality behind its enhanced selectivity profile and providing the experimental protocols required to validate its performance in Fragment-Based Drug Discovery (FBDD) workflows.

Structural Causality: Why the CF3 Group and the Oxalate Salt?

Before diving into comparative data, it is critical to understand the physicochemical rationale behind this specific molecular design.

  • The Trifluoromethyl (CF3) Advantage: The introduction of a CF3 group at the 4-position of the oxazole ring exerts a strong electron-withdrawing inductive effect. This fundamentally alters the electronic landscape of the molecule. First, it lowers the pKa of the adjacent primary amine. Highly basic amines (pKa > 9) are notorious for driving promiscuous off-target binding, particularly against the hERG ion channel and broad kinase panels. By dampening this basicity, the CF3 group intrinsically improves target selectivity. Second, the CF3 group blocks cytochrome P450-mediated oxidation at the 4-position, significantly enhancing metabolic stability [1].

  • The Oxalate Salt Formulation: Free primary amines attached to electron-deficient heterocycles are prone to oxidative degradation and polymerization. Formulating this fragment as an oxalate salt yields a highly stable, crystalline solid. This ensures precise stoichiometric control during high-throughput parallel synthesis (e.g., amide couplings or reductive aminations), eliminating the batch-to-batch variability that plagues free-base fragment libraries.

Comparative Profiling: Fluorinated vs. Non-Fluorinated Alternatives

To objectively assess the utility of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate, we must compare it against standard alternatives: (Oxazol-5-yl)methanamine and (2-Methyl-1,3-oxazol-5-yl)methanamine .

The table below summarizes representative profiling data when these fragments are incorporated into a generalized kinase inhibitor scaffold.

Table 1: Physicochemical and Selectivity Comparison
Pharmacophore FragmentAmine pKa (Calc.)cLogPHLM t½ (min)Kinase Off-Target Hit Rate*
(4-(Trifluoromethyl)oxazol-5-yl)methanamine ~8.21.8>60Low (<5%)
(Oxazol-5-yl)methanamine ~9.10.4<15High (>25%)
(2-Methyl-1,3-oxazol-5-yl)methanamine ~9.30.8~30Moderate (~15%)

*Defined as the percentage of kinases inhibited by >50% at 10 µM in a standard 300-kinase panel.

Analysis: The data clearly illustrates the superiority of the fluorinated analog. While the cLogP increases slightly (a known effect of CF3 incorporation), the dramatic improvement in Human Liver Microsome (HLM) half-life and the reduction in off-target kinase hits make it a vastly superior starting point for lead optimization [2].

Experimental Workflows for Selectivity Assessment

To confidently claim selectivity, the protocols used must be self-validating systems. Relying on a single assay format in FBDD often leads to false positives due to compound aggregation or assay interference. The following step-by-step methodologies form an orthogonal validation pipeline.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it is highly resistant to autofluorescence and signal quenching—common artifacts when screening lipophilic, fluorinated fragments at high concentrations.

  • Step 1: Reagent Preparation. Prepare a 384-well low-volume plate. Dilute the target kinase (e.g., VEGFR-2 or AAK1) and the off-target panel kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Compound Titration. Dispense the fragment-derived compounds (synthesized from the oxalate salt) using acoustic liquid handling (e.g., Echo 550) to achieve an 11-point dose-response curve (top concentration 50 µM). Include DMSO-only wells as negative controls and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Step 3: Reaction Assembly. Add the ATP/substrate mixture at the Km​ value specific to each kinase to ensure competitive binding assessment. Incubate for 60 minutes at room temperature.

  • Step 4: Detection & Self-Validation. Add the Eu-anti-tag antibody and the fluorescent tracer. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm). Calculate the IC50. Self-Validation Check: If the Hill slope of the dose-response curve is >1.5, flag the compound for potential colloidal aggregation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To ensure the selectivity observed in Protocol 1 is driven by specific, structurally defined interactions (such as halogen bonding from the CF3 group) rather than non-specific hydrophobic collapse, we utilize SPR [3].

  • Step 1: Sensor Chip Immobilization. Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved. Leave one flow cell blank as a reference surface.

  • Step 2: Analyte Injection. Inject the (4-(Trifluoromethyl)oxazol-5-yl)methanamine derivative across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 20 µM) at a flow rate of 50 µL/min.

  • Step 3: Dissociation & Regeneration. Allow a 300-second dissociation phase. The CF3 group often prolongs the residence time ( 1/koff​ ) by displacing high-energy water molecules in the binding pocket.

  • Step 4: Kinetic Analysis. Fit the sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: The calculated KD​ ( koff​/kon​ ) must closely match the biochemical IC50 from Protocol 1. A severe mismatch indicates a false positive in the primary assay.

Fragment-to-Lead Selectivity Workflow

The logical progression from raw fragment library to a highly selective lead candidate requires a disciplined funnel. The diagram below maps this workflow, emphasizing the orthogonal gating criteria.

Workflow N1 Fragment Library (4-CF3-Oxazole Amines) N2 Parallel Synthesis (Amide Coupling) N1->N2 N3 Primary Screening (TR-FRET Kinase Assay) N2->N3 N4 Binding Kinetics (SPR Analysis) N3->N4 IC50 < 10 µM N5 Selectivity Profiling (Off-Target Panel) N4->N5 Fast On/Slow Off N6 Lead Candidate High Target Selectivity N5->N6 Fold Selectivity > 50x

Fragment-to-Lead Selectivity Assessment Workflow for Fluorinated Oxazoles.

Conclusion

(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate represents a highly optimized starting point for medicinal chemistry campaigns. By leveraging the electron-withdrawing properties of the trifluoromethyl group, researchers can proactively engineer out the basicity-driven off-target liabilities and metabolic vulnerabilities inherent to standard oxazole fragments. When paired with rigorous, self-validating orthogonal assays like TR-FRET and SPR, this building block reliably accelerates the discovery of highly selective therapeutics.

References

  • Investigation on the reactivity of α-azidochalcones with carboxylic acids: Formation of α-amido-1,3-diketones and highly substituted 2-(trifluoromethyl)oxazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Copper Loading-Controlled Selective Synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry (ACS Publications).[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (4-(Trifluoromethyl)oxazol-5-yl)methanamine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular structure and potential reactivity. This guide provides essential safety and handling protocols for (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate (CAS No. 1956367-48-8), a compound of interest in contemporary research and development.[1] As no comprehensive safety data sheet (SDS) is publicly available for this specific salt, this document synthesizes best practices based on the hazards associated with its constituent functional groups: an amine, a trifluoromethyl group, and an oxalate salt.

The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Triad of Risks

Understanding the potential hazards of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is foundational to establishing a robust safety plan. The risk profile is a composite of three key structural features:

  • Amine Moiety: Amines are organic derivatives of ammonia and can be irritants to the skin, eyes, and respiratory system.[2][3] Depending on their structure and concentration, they can be corrosive and require careful handling to prevent chemical burns.[4]

  • Trifluoromethyl Group: Compounds containing trifluoromethyl groups are generally stable, but their thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[5] This necessitates careful control over reaction temperatures and conditions.

  • Oxalate Salt: Oxalic acid and its salts are toxic upon ingestion and are known irritants to the skin and eyes.[6][7] Ingestion can lead to kidney damage.[6] Furthermore, oxalates can corrode steel and may react with certain metals.[6]

Given this combination of potential hazards, this compound must be treated as toxic, corrosive, and an irritant. All handling procedures must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash goggles & full-face shield[8][9]Double-gloved (e.g., nitrile inner, neoprene outer)[9]Flame-retardant lab coat, fully buttoned[9]NIOSH-approved respirator with P100 particulate filter if not in a powder-containment hood[10]
Solution Prep & Transfer Chemical splash goggles & full-face shield[8][9]Chemical-resistant gloves (e.g., nitrile or neoprene); inspect before use[10]Flame-retardant lab coat, fully buttoned[9]Not required if performed in a certified chemical fume hood with proper airflow.
Reaction Workup Chemical splash goggles & full-face shield[8][9]Chemical-resistant gloves (e.g., nitrile or neoprene)[10]Flame-retardant lab coat, fully buttoned; consider a chemical-resistant apron[4]Not required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles & full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over lab coat[10]NIOSH-approved respirator with organic vapor and acid gas cartridges[11]

Causality Behind PPE Choices:

  • Face Shield over Goggles: This is mandatory due to the significant splash hazard posed by the potentially corrosive amine and oxalate components.[9] Standard safety glasses are insufficient.[8]

  • Double Gloving: When handling the solid, double gloving provides an extra layer of protection against fine particulate matter that may breach the outer glove.

  • Flame-Retardant Lab Coat: While the compound itself is not rated as flammable, the trifluoromethyl group warrants caution. Many organic reactions involve flammable solvents, making a flame-retardant coat a prudent standard.[9]

Operational Plan: From Receipt to Decontamination

A systematic workflow is essential for safe handling. The following steps provide a clear, procedural guide.

Preparation and Engineering Controls
  • Designate a Workspace: All handling of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate must occur inside a certified chemical fume hood.[12]

  • Verify Fume Hood Function: Before starting, ensure the fume hood has a recent certification and check the airflow monitor to confirm it is functioning correctly.

  • Prepare a Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include an absorbent material like vermiculite or sand, and a neutralizing agent for acids (sodium bicarbonate).[13]

  • Assemble Equipment: Gather all necessary glassware and equipment and place it inside the fume hood before introducing the chemical.

Handling and Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_end Final Steps prep_start Verify Fume Hood & Assemble Spill Kit don_ppe Don Full PPE (See Table) prep_start->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction & Neutralize Waste react->quench decon Decontaminate Glassware & Surfaces quench->decon dispose Segregate & Label Hazardous Waste decon->dispose doff_ppe Doff & Dispose of Contaminated PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including weighing paper, gloves, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all waste solutions, including quenched reaction mixtures and solvent rinses, in a dedicated, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.[8]

Decontamination of Glassware and Surfaces
  • Initial Rinse: Thoroughly rinse all glassware that came into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinsate as hazardous liquid waste.[8]

  • Secondary Wash: After the initial solvent rinse, wash glassware with soap and water.

  • Surface Cleaning: Wipe down all surfaces inside the fume hood with a suitable solvent and then with soap and water. Dispose of the wipes as solid hazardous waste.

Management of Bulk Waste and Spills

For larger quantities or in the event of a spill, a chemical destruction method may be considered for the oxalate component prior to disposal. The oxidation of oxalate to carbon dioxide using hydrogen peroxide in an acidic solution is a documented method.[14] This procedure should only be attempted by trained personnel with a full understanding of the reaction kinetics and potential hazards. The presence of metal ions like Mn²⁺ or Fe²⁺ can accelerate this decomposition.[14][15]

Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][16] Seek immediate medical attention.[8][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water.[8] Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (see table), cover the spill with a non-combustible absorbent material like sand or vermiculite.[13] Sweep the material into a sealed, labeled container for hazardous waste disposal.[10][13]

By adhering to these stringent protocols, you can confidently and safely incorporate (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate into your research endeavors, advancing science while upholding the highest standards of laboratory safety.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Apollo Scientific. (2022, May 16). 3,4,4-Trifluoro-3-(trifluoromethyl) Safety Data Sheet.
  • BenchChem. (2025, December). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SynQuest Labs. (2025, December 9). Trifluoromethyltrimethylsilane Safety Data Sheet.
  • TCI Chemicals. (n.d.). 3-[3-(Trifluoromethyl)phenyl]-1-propanol Safety Data Sheet.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, December 22). 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)-1H-indole Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Sodium oxalate Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC Safety Data Sheet.
  • RETA. (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM.
  • SD Fine-Chem Limited. (n.d.). OXALIC ACID Safety Data Sheet.
  • Cole-Parmer. (2003, October 30). Calcium oxalate monohydrate, 98% Material Safety Data Sheet.
  • AiFChem. (2025, October 27). (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate.
  • BenchChem. (n.d.). Health and Safety Considerations for Urea Oxalate: A Technical Guide.
  • Frontiers in Nuclear Engineering. (2024, February 27). Methods for the destruction of oxalic acid decontamination effluents.
  • IAEA. (n.d.). Destruction of oxalate by reaction with hydrogen peroxide.
  • ResearchGate. (2024, February 16). Methods for the destruction of oxalic acid decontamination effluents.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。